Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic compound featuring a 1,2-dihydroisoquinolinone core substituted with a propanoate ester and a carbamoylmethyl group linked to a 2-phenylethyl moiety.
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]isoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-3-30-24(29)17(2)31-21-11-7-10-20-19(21)13-15-26(23(20)28)16-22(27)25-14-12-18-8-5-4-6-9-18/h4-11,13,15,17H,3,12,14,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWJWCQXIOXYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 422.481 g/mol. The compound features an isoquinoline moiety and a carbamoyl group, contributing to its complexity and potential reactivity in biological systems .
Synthesis
The synthesis of this compound typically involves several steps that require precise control of reaction conditions to achieve high yields and purity. The general synthetic route includes:
- Formation of the Isoquinoline Core : Starting from appropriate precursors, the isoquinoline structure is synthesized through cyclization reactions.
- Attachment of the Carbamoyl Group : This step involves the introduction of the phenylethyl carbamoyl moiety to the isoquinoline derivative.
- Final Esterification : The compound is completed by forming the ethyl ester at the propanoate position.
Each synthetic step is crucial for maintaining the integrity of the compound and ensuring its biological activity .
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in relation to enzyme inhibition and receptor interactions.
Preliminary studies suggest that compounds with similar structures interact with specific enzymes or receptors involved in various disease pathways. For example, compounds related to isoquinoline derivatives have been shown to inhibit enzymes such as DHODH (Dihydroorotate dehydrogenase), which plays a role in pyrimidine synthesis and is a target for immunosuppressive therapies . Further investigation into binding affinities and interaction mechanisms is essential for elucidating its therapeutic potential.
Comparative Biological Activity
To better understand the biological activity of this compound, it can be compared with other compounds exhibiting similar structural features:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Ethyl 3-(4-hydroxyphenyl)-3-(phenylimino)-propanoate | Contains a phenylimino group | Antimicrobial |
| Methyl 3-(4-methoxyphenyl)-3-(phenylimino)-propanoate | Similar phenylimino structure | Anticancer |
| Ethyl 4-(benzoylamino)-3-hydroxybutanoate | Features an amide linkage | Antimicrobial |
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yloxy} propanoate stands out due to its unique combination of an isoquinoline structure and a carbamoyl moiety, which may confer distinct biological properties compared to simpler derivatives or analogs .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares structural similarities with other isoquinolinone derivatives, particularly those with ester and carbamoyl substituents. A notable analog is ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate (CAS: 868223-81-8) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Implications of Structural Differences:
- Carbamoyl Substituent : The 2-phenylethyl group introduces steric bulk and increased hydrophobicity, which could influence receptor-binding specificity compared to the phenyl group in the analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
